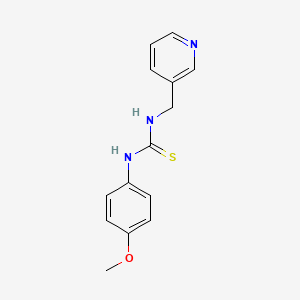

1-(4-Methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3OS/c1-18-13-6-4-12(5-7-13)17-14(19)16-10-11-3-2-8-15-9-11/h2-9H,10H2,1H3,(H2,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSIXHFJPXAXBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=S)NCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea typically involves the reaction of 4-methoxyaniline with pyridine-3-carboxaldehyde to form an intermediate Schiff base. This intermediate is then treated with thiourea under acidic conditions to yield the desired product. The reaction conditions often include refluxing the mixture in ethanol or methanol for several hours to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can lead to the formation of corresponding amines using reducing agents such as lithium aluminum hydride.

Substitution: The thiourea moiety can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

Substitution: Halides, alkoxides, polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : The compound has been investigated for its potential to induce apoptosis in cancer cells. It interacts with biological macromolecules, disrupting cellular signaling pathways critical for cancer cell survival.

- Enzyme Inhibition : Research indicates that 1-(4-Methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea can inhibit specific enzymes such as proteases and kinases. Its mechanism involves forming hydrogen bonds and hydrophobic interactions with the active sites of these enzymes.

Antimicrobial Properties

- Bacterial Inhibition : The compound has shown significant activity against various bacterial strains. Studies report minimal inhibitory concentrations (MICs) indicating effective antibacterial properties against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. .

- Fungal Activity : In addition to bacterial inhibition, it has also been tested against fungal strains, demonstrating moderate to significant antifungal activity. This positions it as a candidate for developing new antimicrobial agents .

Coordination Chemistry

In coordination chemistry, this compound serves as a ligand to form metal complexes. These complexes are of interest due to their potential catalytic properties in various chemical reactions.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal focused on the anticancer properties of this thiourea derivative. Researchers demonstrated that it could inhibit cell proliferation in various cancer cell lines, suggesting its potential use as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Efficacy

Another research paper evaluated the antimicrobial efficacy of several thiourea derivatives, including the compound . Results indicated that it exhibited potent activity against both Gram-positive and Gram-negative bacteria, making it a viable candidate for further development as an antibiotic.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition of their activity. In the case of anticancer activity, the compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Comparison with Similar Compounds

- 1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea

- 1-(4-Methoxyphenyl)-3-(pyridin-4-ylmethyl)thiourea

- 1-(4-Methoxyphenyl)-3-(pyridin-3-ylethyl)thiourea

Comparison: Compared to its analogs, 1-(4-Methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea exhibits unique properties due to the position of the pyridine ring. This positional difference can influence the compound’s binding affinity to molecular targets and its overall biological activity. For instance, the 3-pyridinylmethyl derivative may have different electronic and steric effects compared to the 2- or 4-pyridinylmethyl derivatives, leading to variations in their chemical reactivity and biological efficacy.

Biological Activity

1-(4-Methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea is a thiourea derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial research. This article explores the compound's mechanisms of action, biological activities, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a thiourea core with a methoxy-substituted phenyl group and a pyridinylmethyl moiety. The synthesis typically involves the reaction of isothiocyanates with amines, allowing for the formation of stable thiourea structures.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. The compound can form hydrogen bonds and hydrophobic interactions with the active sites of target proteins, leading to inhibition of their activity. Notably, it has been investigated for its potential as an inhibitor of proteases and kinases, which are crucial in cancer cell proliferation and survival.

Anticancer Activity

Research indicates that this compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways. It has shown promise in inhibiting histone deacetylases (HDACs), which play a vital role in regulating gene expression related to cancer progression. Molecular docking studies have revealed a binding affinity of approximately -7.41 kcal/mol, suggesting its potential as a therapeutic agent against various cancers.

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various bacterial strains. For instance, thiourea derivatives have demonstrated effectiveness against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating strong inhibition .

| Biological Activity | Target Organism | MIC Value |

|---|---|---|

| Antimicrobial | S. aureus | 0.78-3.125 μg/mL |

| Anticancer | Various cancer cell lines | IC50 values ranging from 0.75–4.21 µM |

Case Studies

- Anticancer Efficacy : In vitro studies have shown that this compound significantly inhibits the growth of several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound's IC50 values indicate substantial cytotoxicity, warranting further investigation into its therapeutic potential .

- Antimicrobial Activity : A study assessed the antimicrobial efficacy of various thiourea derivatives, including the subject compound, against Mycobacterium tuberculosis. The findings revealed significant reductions in bacterial counts when treated with this compound, outperforming some established first-line drugs like ethambutol .

Research Findings

Recent studies have focused on optimizing the structure of thiourea derivatives to enhance their biological activities. Modifications to the phenyl ring have been shown to significantly impact antimicrobial potency and anticancer efficacy .

Q & A

Basic: What are the recommended methods for synthesizing and characterizing 1-(4-Methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea?

Answer:

Synthesis typically involves condensing 4-methoxyphenyl isothiocyanate with 3-(aminomethyl)pyridine under inert conditions (e.g., nitrogen atmosphere) in anhydrous solvents like dichloromethane or THF. Characterization requires multi-modal analysis:

- NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and purity.

- IR spectroscopy to identify thiourea C=S stretching (~1250–1350 cm⁻¹) and N–H vibrations (~3200 cm⁻¹).

- Single-crystal X-ray diffraction to resolve molecular geometry, dihedral angles between aromatic rings, and hydrogen-bonding patterns .

Advanced: How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical data for this compound?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model electronic properties (e.g., frontier molecular orbitals) and vibrational spectra. Discrepancies in bond lengths or spectral peaks may arise from solvent effects or crystal packing forces not accounted for in gas-phase calculations. Hybrid approaches, combining experimental X-ray data with DFT-optimized structures, improve accuracy. Use software like Gaussian or ORCA for simulations .

Basic: What are the key challenges in crystallographic analysis of thiourea derivatives like this compound?

Answer:

Challenges include:

- Data-to-parameter ratio : Ensure ≥15:1 to avoid overfitting (e.g., via high-resolution X-ray data collection at low temperatures).

- Hydrogen-bonding networks : Use SHELXL refinement to model disordered H-atoms in thiourea N–H groups.

- R factors : Aim for R₁ < 0.05 and wR₂ < 0.15; outliers may indicate twinning or absorption effects .

Advanced: What methodologies are suitable for evaluating the pharmacological potential of this thiourea derivative?

Answer:

- In vitro assays : Test enzyme inhibition (e.g., urease or kinase activity) via UV-Vis kinetic studies.

- Molecular docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., PDB entries).

- ADMET profiling : Employ SwissADME or ProTox-II to assess bioavailability and toxicity .

Basic: How can reaction conditions be optimized to improve the yield of this compound?

Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine.

- Catalysts : Add triethylamine to scavenge HCl during thiourea formation.

- Temperature : Reactions at 0–5°C minimize side products (e.g., dithiocarbamates) .

Advanced: How do electronic substituents (e.g., methoxy groups) influence the compound’s reactivity?

Answer:

The 4-methoxyphenyl group is electron-donating, increasing thiourea’s nucleophilicity at the sulfur atom. UV-Vis spectroscopy and cyclic voltammetry can quantify charge-transfer interactions. DFT calculations reveal HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps, correlating with redox behavior .

Advanced: How should researchers address contradictory data in structural studies (e.g., bond length variations)?

Answer:

- Statistical validation : Use Hirshfeld surface analysis to compare intermolecular contacts across multiple crystal structures.

- Complementary techniques : Pair X-ray data with solid-state NMR or Raman spectroscopy to resolve ambiguities in bond orders .

Basic: What experimental methods assess the compound’s thermodynamic stability?

Answer:

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures (typically >200°C for thioureas).

- Differential scanning calorimetry (DSC) : Identify phase transitions or melting points.

- Solubility studies : Use the van’t Hoff equation to calculate Gibbs free energy changes in solvents .

Advanced: How can structure-activity relationship (SAR) studies guide derivatization of this compound?

Answer:

- QSAR modeling : Use CoMFA or CoMSIA to correlate substituent effects (e.g., Hammett σ values) with bioactivity.

- Bioisosteric replacement : Replace the pyridinylmethyl group with isonicotinamide to enhance solubility without losing affinity .

Advanced: How to integrate theoretical frameworks (e.g., conceptual DFT) into experimental design?

Answer:

- Reactivity prediction : Use Fukui indices to identify electrophilic/nucleophilic sites for functionalization.

- Mechanistic studies : Apply the distortion/interaction model to transition states in proposed reaction pathways.

- Validation : Compare computed activation energies with experimental kinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.